1-(3-CHLOROPHENYL)-N-[3-(HEXYLOXY)PHENYL]-7,7-DIMETHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
Overview
Description
1-(3-CHLOROPHENYL)-N-[3-(HEXYLOXY)PHENYL]-7,7-DIMETHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinoline core, which is known for its diverse biological activities and is often used as a scaffold in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-CHLOROPHENYL)-N-[3-(HEXYLOXY)PHENYL]-7,7-DIMETHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the chlorophenyl and hexyloxyphenyl groups. Common reagents used in these reactions include chlorinating agents, alkylating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-(3-CHLOROPHENYL)-N-[3-(HEXYLOXY)PHENYL]-7,7-DIMETHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Its biological activity can be explored for potential use as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Medicine: The compound’s pharmacological properties can be investigated for the development of new drugs, particularly for diseases where quinoline derivatives have shown efficacy.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3-CHLOROPHENYL)-N-[3-(HEXYLOXY)PHENYL]-7,7-DIMETHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid: Another compound with a chlorophenyl group, used in various chemical and biological applications.
1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid: Similar to the above compound but with a different position of the chlorine atom.
1-(2-chlorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid: Another positional isomer with different properties.
Uniqueness
1-(3-CHLOROPHENYL)-N-[3-(HEXYLOXY)PHENYL]-7,7-DIMETHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is unique due to its specific combination of functional groups and the quinoline core. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-(3-hexoxyphenyl)-7,7-dimethyl-2,5-dioxo-6,8-dihydroquinoline-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33ClN2O4/c1-4-5-6-7-14-37-23-13-9-11-21(16-23)32-28(35)25-17-24-26(18-30(2,3)19-27(24)34)33(29(25)36)22-12-8-10-20(31)15-22/h8-13,15-17H,4-7,14,18-19H2,1-3H3,(H,32,35) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHVAXIOIUZKHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=CC(=C1)NC(=O)C2=CC3=C(CC(CC3=O)(C)C)N(C2=O)C4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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